molecular formula C6H14N3OP B13829761 Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- CAS No. 302-48-7

Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl-

Cat. No.: B13829761
CAS No.: 302-48-7
M. Wt: 175.17 g/mol
InChI Key: GQIJAAHMCTVDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- is a chemical compound with the molecular formula C6H13N3OP It is characterized by the presence of aziridine rings and a phosphinic amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- typically involves the reaction of aziridine with phosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the aziridine rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphinic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted phosphinic amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; low temperatures.

    Substitution: Amines, thiols; room temperature to moderate temperatures.

Major Products Formed

    Oxidation: Phosphinic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphinic amides.

Scientific Research Applications

Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives and phosphine ligands.

    Biology: Investigated for its potential as a chemosterilant, affecting the reproductive capabilities of certain organisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- involves its interaction with various molecular targets. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The phosphinic amide group can also interact with metal ions, influencing catalytic activities in chemical reactions.

Comparison with Similar Compounds

Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- can be compared with other similar compounds, such as:

    Phosphinic amide, P,P-bis(1-aziridinyl)-N-phenyl-: Similar structure but with a phenyl group instead of an ethyl group, leading to different reactivity and applications.

    Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl-:

    Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-methyl-2-pyrimidinyl)-: Features a pyrimidinyl group, which affects its biological activity and applications.

Properties

CAS No.

302-48-7

Molecular Formula

C6H14N3OP

Molecular Weight

175.17 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]ethanamine

InChI

InChI=1S/C6H14N3OP/c1-2-7-11(10,8-3-4-8)9-5-6-9/h2-6H2,1H3,(H,7,10)

InChI Key

GQIJAAHMCTVDJP-UHFFFAOYSA-N

Canonical SMILES

CCNP(=O)(N1CC1)N2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.